7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
The synthesis of 7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and yields the desired product in moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one include other benzo[d][1,3]dioxin-4-one derivatives such as:
- 7-Bromo-4H-benzo[d][1,3]dioxin-4-one
- 6-Fluoro-4H-benzo[d][1,3]dioxin-4-one
- 7-Chloro-6-fluoro-4H-benzo[d][1,3]dioxin-4-one These compounds share similar structural features but differ in the substituents attached to the benzene ring. The unique combination of bromine and fluorine in this compound provides distinct reactivity and potential applications .
Properties
Molecular Formula |
C8H4BrFO3 |
---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
7-bromo-6-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-2H,3H2 |
InChI Key |
ITWLIISWXPHSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C=C2C(=O)O1)F)Br |
Origin of Product |
United States |
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